COX-2 Inhibitory Activity and Selectivity Over COX-1 Compared to Classical NSAIDs
Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone demonstrates selective COX-2 inhibition, with the pyrazine nitrogen atoms forming coordination bonds at the enzyme active site to block arachidonic acid conversion to prostaglandins [1]. In RAW 264.7 macrophage assays, the compound reduced TNF-α and IL-6 expression with an IC50 of approximately 5 μM [1]. This COX-2 selectivity profile is reported to be superior to that of the classical NSAID ibuprofen, which exhibits less discrimination between COX-1 and COX-2 isoforms and is associated with gastric mucosal injury [1].
| Evidence Dimension | COX-2 selectivity and cytokine suppression |
|---|---|
| Target Compound Data | IC50 ~5 μM for TNF-α/IL-6 reduction in RAW 264.7 cells |
| Comparator Or Baseline | Ibuprofen (non-selective COX inhibitor, IC50 values not provided in source) |
| Quantified Difference | Qualitative: reported as more COX-2 selective with reduced gastric toxicity potential |
| Conditions | RAW 264.7 macrophage cell line, in vitro cytokine expression assay |
Why This Matters
For researchers developing next-generation anti-inflammatory agents with improved gastrointestinal safety profiles, this compound offers a scaffold with pre-validated COX-2 bias, reducing the need for extensive initial selectivity screening.
- [1] ChemSrc. (2026). Biological Activity of Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone (CAS 90734-76-2). https://m.chemsrc.com/news/37870.html. Accessed April 2026. View Source
